Beta-Adrenoceptor Blocking Activity: (R)-Alprenolol is 100-Fold Less Potent than (S)-Alprenolol
The (R)-enantiomer of alprenolol exhibits approximately 100-fold lower activity at β-adrenoceptors than the (S)-enantiomer. This was established in the seminal study by Duce et al. (1970), which explicitly stated that 'the beta-adrenoceptor blocking activity of (-)-alprenolol is 100 times greater than that of (+)-alprenolol' [1]. This quantitative relationship is corroborated by the NCATS Inxight database entry, which notes that '(R)-Alprenolol is a less active stereoisomer... Its activity against beta-adrenoreceptor is 100 times lower than the activity of (S)-alprenolol' [2].
| Evidence Dimension | β-Adrenoceptor blocking potency |
|---|---|
| Target Compound Data | (R)-(+)-Alprenolol: approximately 100-fold less active |
| Comparator Or Baseline | (S)-(-)-Alprenolol: approximately 100-fold more active (reference standard for full blockade) |
| Quantified Difference | ~100-fold difference in β-adrenoceptor blocking activity between enantiomers |
| Conditions | Canine ventricular arrhythmia model (in vivo); referenced as a general pharmacological property of the enantiomers across β-adrenoceptor systems |
Why This Matters
This massive potency differential establishes (R)-alprenolol as the definitive negative-control enantiomer for distinguishing β-adrenoceptor-mediated effects from off-target actions in experimental pharmacology.
- [1] Duce BR, Garberg L, Johansson B. Effects of (±)-propranolol, (±)-, (+)-, and (-)-alprenolol on unanaesthetized dogs with ventricular arrhythmias resulting from coronary artery ligation. Br J Pharmacol. 1970 Aug;39(4):809-16. View Source
- [2] NCATS Inxight Drugs. ALPRENOLOL HYDROCHLORIDE, (R)-. Description: (R)-Alprenolol is a less active stereoisomer of antihypertensive beta-blocker alprenolol. Its activity against beta-adrenoreceptor is 100 times lower than the activity of (S)-alprenolol. View Source
